

Turletricin's Impact on Fungal Membrane Integrity: A Technical Guide

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Compound of Interest

Compound Name: *Turletricin*

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Abstract

Turletricin (also known as AM-2-19 or SF001) represents a significant advancement in antifungal therapy. As a next-generation polyene macrolide, it exhibits broad-spectrum fungicidal activity with a markedly improved safety profile compared to its predecessor, Amphotericin B. This technical guide delves into the core mechanism of **Turletricin's** action: the disruption of fungal membrane integrity through the selective extraction of ergosterol. We will explore the quantitative data supporting its efficacy, detail the experimental protocols used to assess its impact on fungal membranes, and visualize the underlying molecular interactions and cellular responses.

Introduction: A New Generation of Polyene Antifungals

Systemic fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. For decades, Amphotericin B has been a cornerstone of antifungal treatment due to its broad spectrum of activity and fungicidal nature. However, its clinical utility is often limited by severe dose-dependent toxicities, most notably nephrotoxicity. This toxicity stems from its propensity to bind not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in mammalian cell membranes.

Turletricin has been rationally designed to overcome this limitation. Developed by the Burke lab, this analog of Amphotericin B demonstrates high specificity for ergosterol, leading to potent antifungal activity while sparing human cells.[1] This targeted action disrupts the fungal membrane, causing leakage of essential cellular components and ultimately leading to cell death.

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism by which **Turletricin** exerts its antifungal effect is through the formation of extramembranous sponge-like aggregates that selectively extract ergosterol from the fungal lipid bilayer.[2] Unlike Amphotericin B, which also extracts cholesterol, **Turletricin's** modified structure significantly reduces its affinity for the principal sterol in human cells. This selective sequestration of ergosterol compromises the structural integrity and fluidity of the fungal membrane, leading to a cascade of detrimental effects.

Key Molecular Interactions

Structural modifications to the Amphotericin B scaffold have endowed **Turletricin** with its remarkable selectivity. These changes alter the molecule's three-dimensional conformation, favoring a binding pocket that accommodates ergosterol while sterically hindering the binding of cholesterol. This precise molecular recognition is the foundation of **Turletricin's** improved therapeutic window.

Quantitative Assessment of Antifungal Activity

The in vitro potency of **Turletricin** has been extensively evaluated against a wide range of clinically relevant fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Data Presentation

Table 1: In Vitro Activity of **Turletricin** (SF001) and Amphotericin B against Candida Species

| Organism (n) | Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) |
|----------------------|---------------------|------------------|--------------|--------------|---------------------------|
| Candida spp. (56) | Turletricin (SF001) | 0.125 - 4 | 0.25 | 1 | 0.34 |
| Amphotericin B | 0.125 - 4 | 0.5 | 0.5 | 0.39 | |
| C. albicans (15) | Turletricin (SF001) | 0.125 - 0.5 | 0.25 | 0.5 | 0.25 |
| Amphotericin B | 0.25 - 0.5 | 0.5 | 0.5 | 0.42 | |
| C. glabrata (15) | Turletricin (SF001) | 0.125 - 1 | 0.25 | 1 | 0.35 |
| Amphotericin B | 0.25 - 1 | 0.5 | 0.5 | 0.43 | |
| C. parapsilosis (11) | Turletricin (SF001) | 0.125 - 1 | 0.25 | 1 | 0.34 |
| Amphotericin B | 0.25 - 0.5 | 0.25 | 0.5 | 0.31 | |
| C. tropicalis (5) | Turletricin (SF001) | 0.125 - 0.5 | 0.25 | 0.5 | 0.23 |
| Amphotericin B | 0.25 - 0.5 | 0.25 | 0.5 | 0.33 | |
| C. krusei (5) | Turletricin (SF001) | 0.5 - 4 | 1 | 4 | 1.1 |
| Amphotericin B | 0.5 - 1 | 0.5 | 1 | 0.63 | |

Data extracted from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[3]

Table 2: In Vitro Activity of **Turletricin** (SF001) and Amphotericin B against Aspergillus Species

| Organism (n) | Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) |
|-----------------------|---------------------|------------------|--------------|--------------|---------------------------|
| Aspergillus spp. (41) | Turletricin (SF001) | 0.125 - 4 | 0.5 | 1 | 0.54 |
| Amphotericin B | | 0.25 - 8 | 1 | 4 | 1.07 |
| A. fumigatus (15) | Turletricin (SF001) | 0.25 - 1 | 0.5 | 1 | 0.53 |
| Amphotericin B | | 0.5 - 2 | 1 | 2 | 1.0 |
| A. flavus (10) | Turletricin (SF001) | 0.125 - 1 | 0.5 | 1 | 0.41 |
| Amphotericin B | | 0.5 - 8 | 1 | 8 | 1.34 |
| A. niger (8) | Turletricin (SF001) | 0.25 - 1 | 0.5 | 1 | 0.5 |
| Amphotericin B | | 0.5 - 2 | 1 | 2 | 0.9 |
| A. terreus (5) | Turletricin (SF001) | 0.5 - 2 | 1 | 2 | 0.89 |
| Amphotericin B | | 1 - 4 | 2 | 4 | 1.9 |

Data extracted from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the impact of **Turletricin** on fungal membrane integrity.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Turletricin** against various fungal isolates.

Methodology:

- Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final desired inoculum concentration.
- Drug Dilution: **Turletricin** is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
- Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **Turletricin** that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Ergosterol Extraction and Quantification Assay

Objective: To quantify the amount of ergosterol extracted from fungal cells upon treatment with **Turletricin**.

Methodology:

- Cell Culture and Treatment: Fungal cells are grown to mid-log phase and then treated with various concentrations of **Turletricin** or a vehicle control for a specified period.

- **Cell Harvesting and Lysis:** After treatment, cells are harvested by centrifugation, washed with sterile water, and then subjected to saponification. This is typically achieved by heating the cell pellet in a methanolic potassium hydroxide solution (e.g., 25% KOH in methanol) at a high temperature (e.g., 80-90°C) for 1-2 hours.
- **Lipid Extraction:** The saponified mixture is allowed to cool, and non-saponifiable lipids, including ergosterol, are extracted using an organic solvent such as n-hexane or pentane. The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.
- **Sample Preparation:** The organic phase containing the extracted ergosterol is carefully collected, evaporated to dryness under a stream of nitrogen, and the residue is redissolved in a suitable solvent for analysis (e.g., methanol or isopropanol).
- **Quantification:** The amount of ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with a C18 column. Ergosterol is detected by its characteristic UV absorbance spectrum, typically with a peak at 282 nm. A standard curve is generated using known concentrations of pure ergosterol to accurately quantify the amount in the experimental samples.

Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To assess the extent of fungal membrane damage by measuring the influx of the fluorescent dye propidium iodide.

Methodology:

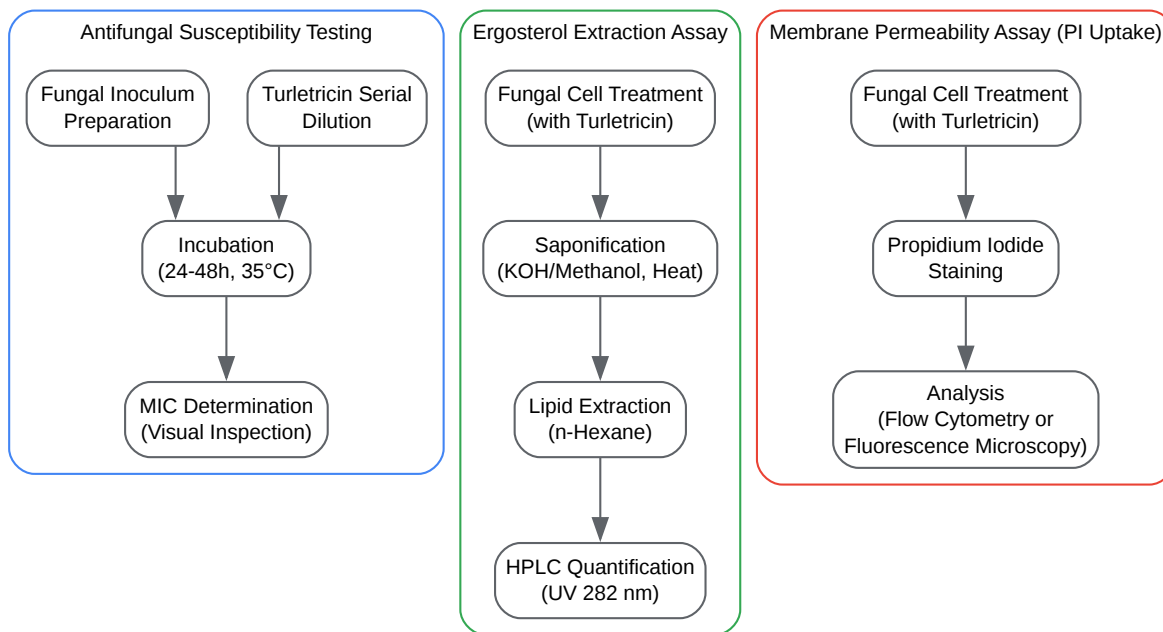
- **Cell Preparation:** Fungal cells are grown to the desired growth phase, harvested, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS). The cells are then resuspended in the same buffer at a defined concentration.
- **Treatment:** The fungal cell suspension is treated with different concentrations of **Turletricin** or a control.
- **Staining:** Propidium iodide (PI) is added to the cell suspension at a final concentration of 1-5 µg/mL. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells,

but can enter cells with compromised membranes and bind to DNA, resulting in a significant increase in fluorescence.

- Incubation: The cell suspension is incubated in the dark for a short period (e.g., 5-15 minutes) to allow for PI uptake in damaged cells.
- Analysis: The percentage of PI-positive cells is quantified using either flow cytometry or fluorescence microscopy.
 - Flow Cytometry: This method provides a high-throughput and quantitative analysis of a large population of cells. Cells are passed through a laser beam, and the fluorescence emission from individual cells is detected. A gate is set to distinguish between PI-negative (live) and PI-positive (membrane-compromised) cells.
 - Fluorescence Microscopy: This method allows for direct visualization of the stained cells. Images are captured, and the percentage of fluorescent (red) cells is determined relative to the total number of cells (visualized using a bright-field or a counterstain like DAPI).

Visualization of Key Processes

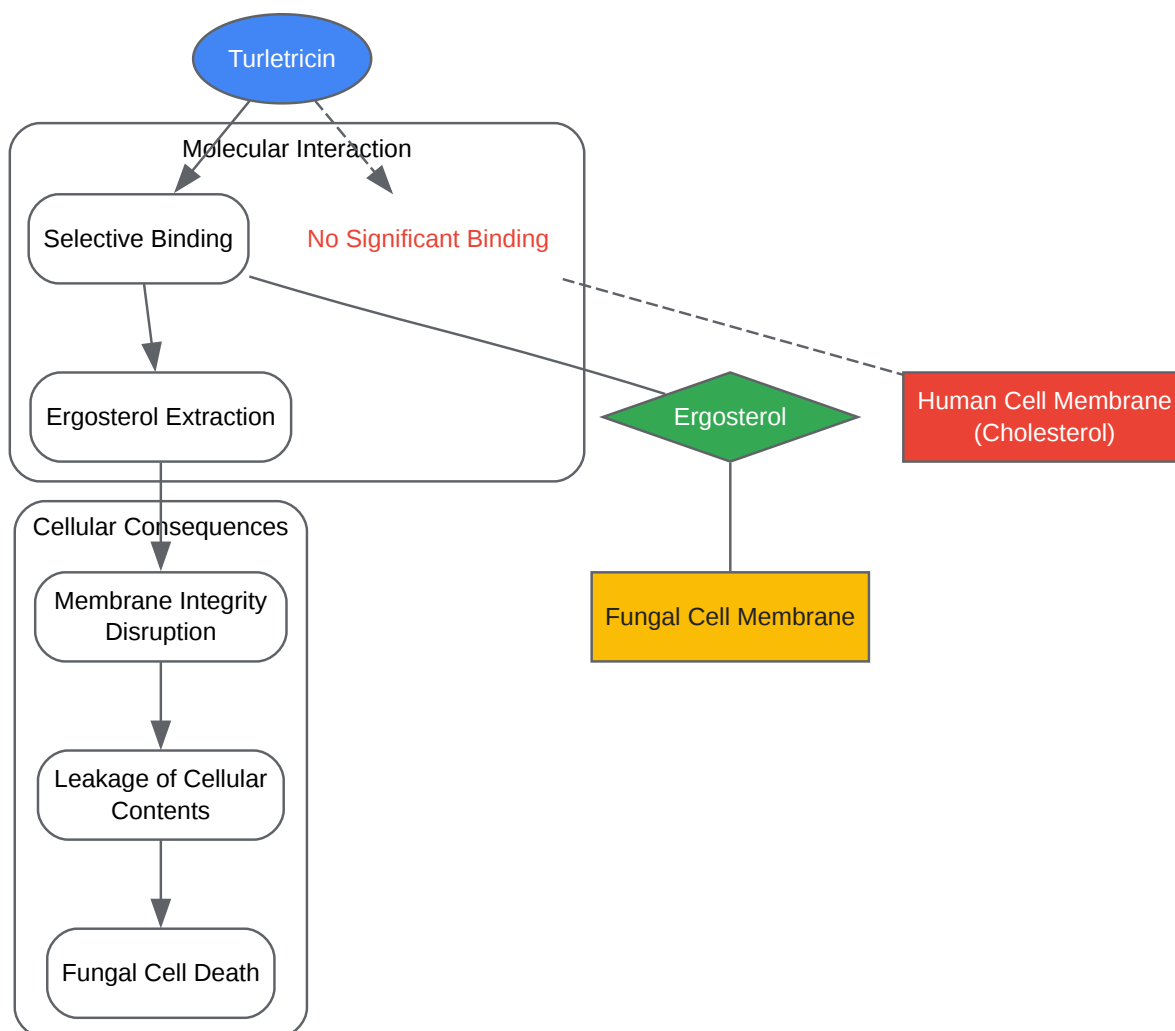
Experimental Workflow for Assessing Membrane Integrity



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Caption: Experimental workflows for evaluating **Turletricin's** antifungal activity and its impact on fungal membrane integrity.

Turletricin's Mechanism of Action



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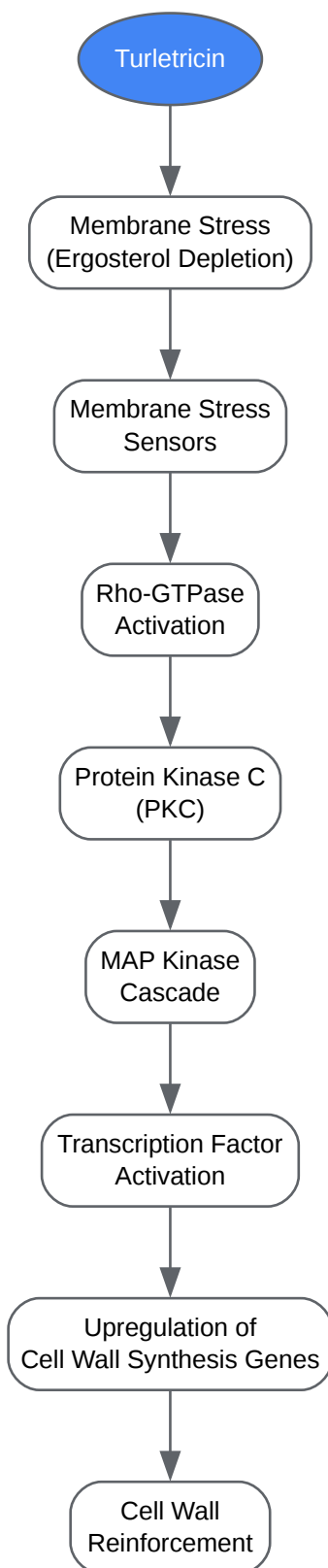
Caption: **Turletricin** selectively binds to and extracts ergosterol from the fungal cell membrane, leading to a loss of membrane integrity and subsequent cell death.

Downstream Signaling Pathways

The disruption of membrane integrity by **Turletricin** is expected to trigger a variety of stress response signaling pathways within the fungal cell as it attempts to counteract the damage. While specific studies on **Turletricin**'s impact on these pathways are still emerging, based on the known responses to other membrane-targeting antifungals, the following pathways are likely to be involved:

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved signaling cascade in fungi that responds to cell wall and membrane stress. Damage to the plasma membrane, such as that caused by ergosterol extraction, is sensed by transmembrane proteins, which then activate a MAP kinase cascade. This ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to fortify the cell against the external insult.

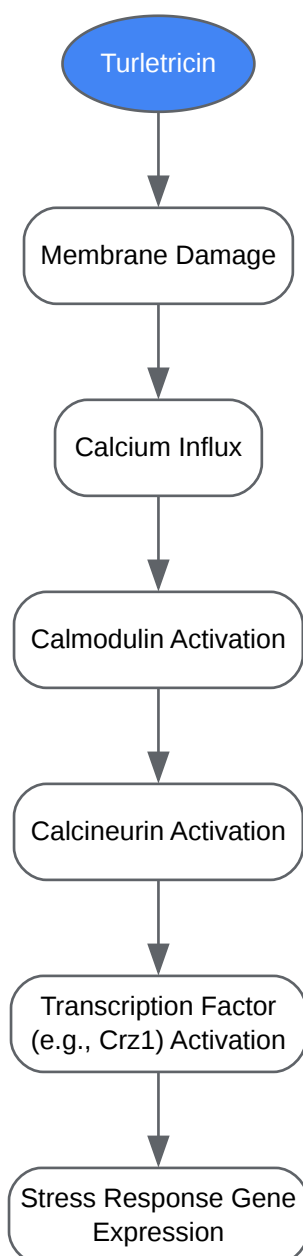


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Caption: The Cell Wall Integrity (CWI) pathway is a likely downstream response to **Turletricin**-induced membrane stress.

Calcium Signaling Pathway

Disruption of the plasma membrane can lead to an influx of extracellular calcium, triggering calcium-dependent signaling pathways. Calcineurin, a calcium- and calmodulin-dependent phosphatase, is a key player in this response. Activation of the calcineurin pathway can regulate a variety of cellular processes, including ion homeostasis, cell wall synthesis, and stress tolerance, all of which are critical for surviving membrane damage.



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Caption: The calcium signaling pathway may be activated by **Turletricin**-induced membrane damage.

Conclusion

Turletricin represents a promising new antifungal agent that leverages a refined understanding of the molecular interactions between polyenes and sterols. Its high selectivity for ergosterol translates into potent fungicidal activity with a significantly improved safety profile. The disruption of fungal membrane integrity through ergosterol extraction is the primary mechanism of action, a process that can be quantitatively assessed through a variety of established experimental protocols. Further research into the downstream signaling pathways activated by **Turletricin** will provide a more complete picture of the fungal response to this novel therapeutic and may reveal opportunities for combination therapies. This technical guide provides a foundational understanding of **Turletricin**'s core mechanism and the methodologies to study its effects, serving as a valuable resource for researchers and drug development professionals in the field of mycology.

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References

- 1. drughunter.com [drughunter.com]
- 2. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-calcineurin signaling pathway in *Candida albicans*: A potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
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